REACTION_CXSMILES
|
Br[CH2:2][CH2:3][OH:4].[Cl:5][S:6]([N:9]=[C:10]=[O:11])(=[O:8])=[O:7]>ClCCl>[O:11]=[C:10]1[N:9]([S:6]([Cl:5])(=[O:8])=[O:7])[CH2:2][CH2:3][O:4]1
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The product obtained in this way
|
Type
|
CUSTOM
|
Details
|
was directly reacted further in the next step
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O=C1OCCN1S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |